(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
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Overview
Description
(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Agents
The structural complexity of this compound, particularly the presence of the 1,2,4-oxadiazole moiety, indicates potential antibacterial and antimicrobial properties. Compounds with similar structures have been shown to exhibit significant activity against various bacterial strains, making them candidates for the development of new antibiotics .
Anticancer Therapeutics
The sulfonylazetidine component could be explored for anticancer applications. Sulfonyl groups are often found in drug molecules that inhibit tumor growth. Research on similar compounds has demonstrated promising anticancer activity, particularly against breast cancer and lung cancer cell lines .
Anti-inflammatory Drugs
Compounds with an imidazole ring, which is structurally related to the oxadiazole ring in our compound, have been known to possess anti-inflammatory properties. This suggests that our compound could be modified to enhance its efficacy as an anti-inflammatory agent .
Antitubercular Activity
Given the success of imidazole-containing compounds in treating tuberculosis, there is potential for this compound to be developed into an antitubercular drug. Its structural features could be optimized to target the Mycobacterium tuberculosis bacteria .
Antiviral Medications
Compounds with similar structures have been used in the synthesis of antiviral drugs. The oxadiazole ring, in particular, has been linked to compounds with activity against HIV and other viruses .
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer This method of administration allows for high local concentrations of the drug in the lungs, enhancing its efficacy while minimizing systemic side effects
Result of Action
The compound’s action results in both bronchodilation and non-steroidal anti-inflammatory effects .
properties
IUPAC Name |
N-methyl-3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-15-6-8-16(9-7-15)10-11-31(28,29)26-13-19(14-26)22-24-20(25-30-22)17-4-3-5-18(12-17)21(27)23-2/h3-12,19H,13-14H2,1-2H3,(H,23,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXDYUDMGLYSA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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